4-Benzyl-1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine
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Overview
Description
4-Benzyl-1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl and sulfonyl groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Attachment of the Fluorophenoxy Group: This step involves nucleophilic substitution reactions using 4-fluorophenol and appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: 4-fluorophenol, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
4-Benzyl-1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Lacks the sulfonyl and fluorophenoxy groups, resulting in different chemical and biological properties.
1-Benzyl-4-(4-fluorophenyl)piperidine: Contains a fluorophenyl group instead of a fluorophenoxy group, leading to variations in reactivity and applications.
Uniqueness
4-Benzyl-1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine is unique due to the presence of both the sulfonyl and fluorophenoxy groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
4-benzyl-1-[3-(4-fluorophenoxy)propylsulfonyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO3S/c22-20-7-9-21(10-8-20)26-15-4-16-27(24,25)23-13-11-19(12-14-23)17-18-5-2-1-3-6-18/h1-3,5-10,19H,4,11-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHBWLUPSGNSBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCCOC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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